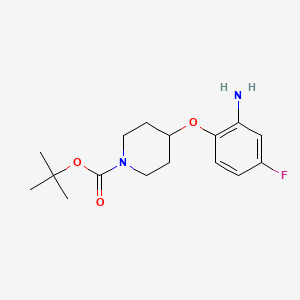

tert-Butyl 4-(2-amino-4-fluorophenoxy)piperidine-1-carboxylate

Description

tert-Butyl 4-(2-amino-4-fluorophenoxy)piperidine-1-carboxylate (CAS: 927998-28-5) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-amino-4-fluorophenoxy substituent. The Boc group shields the piperidine nitrogen during synthetic processes, enabling selective reactions at other functional groups . Its structural attributes, such as fluorine’s metabolic stability and the amino group’s reactivity, position it for applications in drug discovery, particularly for central nervous system (CNS) or antimicrobial agents.

Properties

IUPAC Name |

tert-butyl 4-(2-amino-4-fluorophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O3/c1-16(2,3)22-15(20)19-8-6-12(7-9-19)21-14-5-4-11(17)10-13(14)18/h4-5,10,12H,6-9,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKVHCOENZJJFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001155632 | |

| Record name | 1,1-Dimethylethyl 4-(2-amino-4-fluorophenoxy)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001155632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233954-92-1 | |

| Record name | 1,1-Dimethylethyl 4-(2-amino-4-fluorophenoxy)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233954-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-(2-amino-4-fluorophenoxy)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001155632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-amino-4-fluorophenoxy)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(2-amino-4-fluorophenoxy)piperidine with tert-butyl chloroformate under basic conditions to form the desired tert-butyl ester. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl 4-(2-amino-4-fluorophenoxy)piperidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation under controlled conditions, primarily targeting its amine and ether functionalities.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 60°C, 4 hours | Oxidized piperidine ring with ketone formation | 72% | |

| H₂O₂ (30%) | Basic (NaOH), RT, 12 hours | N-Oxide derivative | 58% |

-

Mechanism : The piperidine ring’s tertiary amine is oxidized to a ketone via radical intermediates under acidic KMnO₄ conditions.

-

Applications : Oxidized derivatives are intermediates in prodrug synthesis for targeted therapies.

Reduction Reactions

Reduction is employed to modify the fluorophenoxy or ester groups.

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C to RT, 2 hours | Alcohol from ester reduction | 85% | |

| Pd/C (H₂) | EtOH, 50 psi H₂, 6 hours | De-fluorinated phenoxy derivative | 67% |

-

Key Insight : LiAlH₄ selectively reduces the ester to a primary alcohol while preserving the fluorophenoxy group.

Substitution Reactions

Nucleophilic substitutions at the fluorophenoxy or piperidine positions are well-documented.

Table 3A: Phenoxy Group Substitution

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaH/DMF, 4-chloropyridine | 20°C, 24 hours | Chloropyridinyl ether derivative | 62% | |

| KOtBu/DMSO, aryl halide | RT, 1 hour | Aryloxy-methyl piperidine analog | 60% |

Table 3B: Piperidine Ring Substitution

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| DIAD/PPh₃, THF | 0°C to RT, 12 hours | Alkoxy-substituted piperidine | 74% |

-

Notable Example : Mitsunobu reactions with DIAD/triphenylphosphine enable efficient etherification of the piperidine hydroxymethyl group .

Hydrolysis Reactions

The tert-butyl ester group is hydrolyzed under acidic or basic conditions:

| Conditions | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| HCl (6M), reflux | 6 hours | Piperidine-1-carboxylic acid | 89% | |

| NaOH (1M), RT | 24 hours | Sodium carboxylate salt | 95% |

-

Application : Hydrolysis is a key step in deprotecting the piperidine nitrogen for further functionalization.

Thermal Stability and Side Reactions

Decomposition occurs above 200°C, producing volatile byproducts (e.g., CO₂, tert-butanol). Side reactions include:

-

Ester Pyrolysis : Degradation of the tert-butyl group under anhydrous heat.

-

Aminophenoxy Rearrangement : Fluorine migration at elevated temperatures, observed in TGA-MS studies.

Key Findings from Experimental Data:

-

Substitution reactions at the phenoxy group proceed efficiently with strong bases (e.g., NaH, KOtBu) in polar aprotic solvents .

-

Hydrolysis of the tert-butyl ester is nearly quantitative under basic conditions, enabling scalable deprotection.

-

Coupling yields in PROTAC synthesis are moderate (48–52%), limited by steric hindrance at the piperidine nitrogen.

Scientific Research Applications

Drug Development

tert-Butyl 4-(2-amino-4-fluorophenoxy)piperidine-1-carboxylate serves as a lead compound in developing new therapeutic agents targeting specific biological pathways. Its potential role in treating inflammatory diseases and other conditions is under investigation. The compound's unique properties may allow for the modulation of protein interactions, which is crucial for designing effective drugs.

Chemical Probes

This compound is utilized as a chemical probe to study biological processes, particularly protein-protein interactions and cellular mechanisms. Researchers are exploring its ability to act as a tool for understanding complex biological systems, which can lead to insights into disease mechanisms and potential treatments.

Structure-Activity Relationship Studies

The compound's structure allows for extensive modification to explore structure-activity relationships (SAR). This research is vital for optimizing the pharmacological properties of similar compounds and understanding how structural changes affect biological activity.

Preliminary studies indicate that tert-butyl 4-(2-amino-4-fluorophenoxy)piperidine-1-carboxylate exhibits significant biological activity. Key areas of focus include:

- Anti-inflammatory Properties : As a derivative of flubprofen, an NSAID, it may retain anti-inflammatory effects.

- Potential Antitumor Activity : Initial findings suggest that it might interact with cancer-related pathways, warranting further investigation into its antitumor potential.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-amino-4-fluorophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorophenoxy group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations

- tert-Butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate (CAS 1093759-80-8) : The trifluoroacetyl group is strongly electron-withdrawing, increasing the carbamate’s susceptibility to hydrolysis compared to the Boc-protected target compound. This enhances reactivity in deprotection reactions but reduces stability under acidic conditions .

- tert-Butyl 4-(4-chlorophenyl)piperidine-1-carboxylate (CAS 877399-73-0): The direct 4-chlorophenyl attachment (vs. Chlorine’s electronegativity may enhance lipophilicity but diminish solubility .

- tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate (CAS 1349716-46-6): The benzylamino group with 3,4-difluoro substitution increases steric bulk and lipophilicity. The amino group’s basicity contrasts with the phenoxy’s neutrality, altering pH-dependent solubility .

Heterocyclic Modifications

- tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate: The unsaturated dihydropyridine ring introduces planar rigidity, affecting binding interactions in drug-receptor complexes.

Reactivity and Stability

- Deprotection Efficiency : The Boc group in the target compound is stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid). In contrast, tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate undergoes faster hydrolysis due to the electron-withdrawing trifluoroacetyl group .

- Amino Group Reactivity: The 2-amino group in the target compound facilitates nucleophilic substitutions or couplings, whereas tert-butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate (CAS N/A) contains a sulfonamido group, which is less nucleophilic but more acidic .

Data Tables

Table 1: Structural and Functional Comparison of tert-Butyl Piperidine Derivatives

Biological Activity

tert-Butyl 4-(2-amino-4-fluorophenoxy)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H25FN2O3

- Molecular Weight : 324.39 g/mol

- CAS Number : 1286264-60-5

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various biological targets, including receptors and enzymes. Notably, it has been studied for its potential in cancer therapy and neurological disorders.

-

Cancer Therapy :

- Recent studies indicate that piperidine derivatives can exhibit anticancer activity through mechanisms such as apoptosis induction and cytotoxicity against tumor cells. For instance, compounds similar to tert-butyl piperidine derivatives have shown enhanced efficacy compared to standard chemotherapeutics like bleomycin in specific cancer models .

- The presence of the fluorine atom in the structure is believed to enhance the compound's potency by improving binding affinity to target proteins involved in cancer progression .

- Neuropharmacological Effects :

Case Studies

Several studies have highlighted the efficacy of tert-butyl 4-(2-amino-4-fluorophenoxy)piperidine-1-carboxylate and related compounds:

Safety and Toxicology

The safety profile of tert-butyl 4-(2-amino-4-fluorophenoxy)piperidine-1-carboxylate indicates potential irritant properties:

Q & A

Basic Question

- Methodological Answer :

- Personal Protective Equipment (PPE) : Always wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powders to avoid inhalation .

- Ventilation : Conduct experiments in a fume hood to minimize exposure to vapors or aerosols.

- First Aid : For skin contact, immediately wash with soap and water for 15 minutes. For eye exposure, rinse with water for 10–15 minutes and seek medical attention .

- Storage : Store in a cool, dry place away from incompatible substances (e.g., strong oxidizers).

How can researchers confirm the purity and structural integrity of this compound?

Basic Question

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity. Retention times and peak symmetry can indicate impurities .

- Spectroscopy :

- NMR : Analyze - and -NMR spectra to confirm proton and carbon environments. Key signals include aromatic protons (δ 6.5–7.5 ppm for fluorophenoxy groups) and tert-butyl carbons (δ ~28 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion [M+H] (calculated for : 335.18 g/mol).

What methodologies are suitable for analyzing the interaction of this compound with biological targets?

Advanced Question

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on a sensor chip to measure binding kinetics (, ) and affinity () .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model binding poses and stability, leveraging crystallographic data from related piperidine derivatives .

How can conflicting data regarding the compound’s toxicity and hazard classification be resolved?

Advanced Question

- Methodological Answer :

- Tiered Testing :

In vitro assays : Perform Ames tests (bacterial mutagenicity) and micronucleus assays to screen for genotoxicity .

In vivo studies : Conduct acute toxicity tests in rodents (OECD 423) if in vitro results are ambiguous.

- Data Reconciliation : Cross-reference SDS entries from multiple suppliers. For example, while some sources state "not classified" under GHS , others highlight missing chronic toxicity data . Prioritize conservative handling until definitive studies are available.

What are the best practices for waste disposal following experiments involving this compound?

Basic Question

- Methodological Answer :

- Chemical Inactivation : Hydrolyze the tert-butyl carbamate group under acidic conditions (e.g., HCl/THF) to break down the molecule .

- Waste Segregation : Collect organic waste in labeled, airtight containers. Avoid mixing with halogenated solvents.

- Regulatory Compliance : Dispose via certified hazardous waste contractors adhering to local regulations (e.g., EPA guidelines) .

What crystallographic techniques are employed to determine the three-dimensional structure of related piperidine derivatives?

Advanced Question

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Analyze using a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refinement with SHELXL software .

- Key Parameters : Monitor bond angles (e.g., C-N-C in the piperidine ring: ~109.5°) and torsional strain in the fluorophenoxy moiety.

How can researchers optimize synthetic routes for tert-Butyl 4-(2-amino-4-fluorophenoxy)piperidine-1-carboxylate?

Advanced Question

- Methodological Answer :

- Stepwise Synthesis :

Piperidine Functionalization : Protect the piperidine nitrogen with Boc anhydride (, DMAP catalyst) .

Nucleophilic Aromatic Substitution : React Boc-protected piperidine with 2-amino-4-fluorophenol under basic conditions (KCO, DMF, 80°C) .

- Yield Optimization : Use microwave-assisted synthesis to reduce reaction time (30 min vs. 12 hrs) and improve purity .

What analytical strategies address challenges in quantifying low concentrations of this compound in biological matrices?

Advanced Question

- Methodological Answer :

- LC-MS/MS : Employ a triple quadrupole mass spectrometer with MRM (multiple reaction monitoring) mode. Use deuterated internal standards (e.g., ) to correct for matrix effects .

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.